N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide is a complex organic compound that features a benzisothiazole core with nitrobenzoyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzisothiazole with 4-nitrobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then further reacted with 4-nitrobenzamide in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzisothiazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzisothiazole derivatives.
Scientific Research Applications
N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The benzisothiazole core can interact with various enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrobenzoyl)-1H-1,2,3-benzotriazole: Similar in structure but contains a benzotriazole core instead of benzisothiazole.
N-(4-Nitrobenzoyl)-β-alanine: Contains a β-alanine moiety instead of benzisothiazole.
Uniqueness
N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide is unique due to its benzisothiazole core, which imparts distinct chemical and biological properties. The presence of multiple nitro groups enhances its reactivity and potential for various applications in research and industry.
Properties
CAS No. |
67019-41-4 |
---|---|
Molecular Formula |
C21H12N4O6S |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-nitro-N-[1-(4-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H12N4O6S/c26-19(13-5-9-15(10-6-13)24(28)29)22-20-17-3-1-2-4-18(17)23(32-20)21(27)14-7-11-16(12-8-14)25(30)31/h1-12H |
InChI Key |
GMAJWOBIJXBIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SN2C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.